Computed Lipophilicity (XLogP3) Differentiation Between Dibutylamino and Dimethylamino Derivatives
The target compound's computed octanol-water partition coefficient (XLogP3 = 4.9) is substantially higher than that of its closest dimethylamino analog (2-acetyl-6-(dimethylamino)naphthalene, LogP = 3.11) or the commercial membrane-permeable dye di-4-ANEPPS (the ultimate downstream product). This logP difference of approximately 1.8 units directly correlates with enhanced passive membrane permeability, a critical parameter for voltage-sensitive dyes and in vivo imaging agents [1].
| Evidence Dimension | Computed Hydrophobicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | 2-Acetyl-6-(dimethylamino)naphthalene (dimethylamino analog): LogP = 3.11 |
| Quantified Difference | Target compound is more lipophilic by a factor of >10 (approximately 1.8 logP unit delta) |
| Conditions | In silico prediction using PubChem XLogP3 algorithm and published experimental logP for analog |
Why This Matters
Procurement of the dibutylamino variant is essential to maintain the high lipophilic driving force required for efficient cellular uptake and membrane partitioning in downstream probe applications.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 69136435, [6-(Dibutylamino)naphthalen-1-YL]methanol. Accessed May 13, 2026. View Source
